3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. The compound is classified under the imidazo[1,5-a]pyrazine family, which is known for its pharmacological properties, including antibacterial and antitumor activities. Its chemical structure features a methylthio group and a nitro group, which contribute to its reactivity and biological properties. The compound is identified by the CAS Registry Number 63432-37-1 and has a molecular formula of with a molecular mass of 209.23 g/mol .
The synthesis of 3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine can be achieved through several chemical pathways. One common method involves the nitration of imidazo[1,5-a]pyrazine derivatives with nitric acid in the presence of sulfuric acid, which introduces the nitro group into the aromatic system. Another approach may include the use of methylthio derivatives as starting materials, allowing for the introduction of the methylthio group via nucleophilic substitution reactions.
The synthesis typically requires careful control of reaction conditions such as temperature and reaction time to avoid over-nitration or degradation of sensitive functional groups. The purification of the final product can be performed using recrystallization techniques or chromatographic methods to ensure high purity levels suitable for biological testing.
The molecular structure of 3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine can be represented by its canonical SMILES notation: O=N(=O)C=1C(=NN2C=CC=CC12)SC
. This notation indicates that the compound contains a nitro group (NO2) attached to an imidazo[1,5-a]pyrazine ring system which also features a methylthio group (S-CH3).
3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine can participate in various chemical reactions due to its functional groups. Notable reactions include:
Common reagents for these reactions include reducing agents like iron powder or tin(II) chloride for nitro reduction, and various electrophiles such as alkyl halides for substitution reactions. Reaction conditions must be optimized to favor desired pathways while minimizing side reactions.
The mechanism of action for 3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine involves its interaction with biological targets at the molecular level. The nitro group is often crucial for biological activity; upon reduction, it can form reactive species that interact with cellular macromolecules such as DNA or proteins.
Research indicates that compounds within this class exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with nucleic acid function. Quantitative data on efficacy against specific pathogens may vary based on structural modifications and experimental conditions.
Relevant data from studies indicate melting points and solubility metrics that assist in determining optimal conditions for handling and application in research settings .
3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine has potential applications in various scientific fields:
The ongoing research into this compound highlights its versatility and importance within medicinal chemistry and related fields.
The journey of nitroimidazole chemotherapeutics began in 1953 with Maeda’s isolation of azomycin (2-nitroimidazole) from Nocardia mesenterica, demonstrating early antibacterial properties [5]. This discovery initiated systematic exploration of nitroimidazole regio-isomers, leading to the first clinically significant 5-nitroimidazole—metronidazole (Flagyl®)—developed by Rhône-Poulenc in the 1960s for trichomoniasis and anaerobic infections [5]. Subsequent decades witnessed strategic structural diversification:
Table 1: Evolution of Key Nitroimidazole-Based Therapeutics
Era | Compound | Core Structure | Therapeutic Application |
---|---|---|---|
1950s | Azomycin | 2-Nitroimidazole | Antibacterial prototype |
1960s | Metronidazole | 5-Nitroimidazole | Antiprotozoal/anaerobic infections |
1980s | CGI-17341 | Bicyclic nitroimidazole | Antitubercular (discontinued) |
2010s | Delamanid | 6-Nitroimidazooxazole | MDR-TB therapy |
2010s | Fexinidazole | 5-Nitroimidazole-pyrazine hybrid | African trypanosomiasis |
Fusion of imidazole with pyrazine creates a bicyclic architecture that profoundly influences electronic distribution and molecular recognition:
Strategic positioning of nitro and methylsulfanyl groups on imidazo[1,5-a]pyrazine fine-tunes physicochemical and pharmacological properties:
Nitro group (C-1 position):
Methylsulfanyl group (C-3 position):
Table 2: Electronic Effects of Substituents in Imidazo[1,5-a]pyrazines
Substituent | Position | σₘ (Hammett) | Log P Shift | Biological Consequence |
---|---|---|---|---|
-NO₂ | C-1 | +0.71 | -0.3 | Enhanced bioreduction & target affinity |
-SCH₃ | C-3 | -0.04 | +0.9 | Increased membrane permeability |
-Cl | C-3 | +0.37 | +0.4 | Moderate activity gain |
-OCH₃ | C-3 | -0.12 | -0.1 | Reduced potency |
Synergistic effects: Combining C-1 nitro and C-3 methylsulfanyl generates "push-pull" electronic asymmetry, increasing dipole moments (μ > 5.0 D) and promoting selective accumulation in hypoxic tissues (tumor/bacterial abscesses) [2] [6]. This synergy is exemplified by sub-nanomolar Giardia inhibitors bearing 3-methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine cores [2].
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3